molecular formula C7H4Cl2O2 B8789274 3-Chloro-2-hydroxybenzoyl chloride CAS No. 93820-08-7

3-Chloro-2-hydroxybenzoyl chloride

Cat. No.: B8789274
CAS No.: 93820-08-7
M. Wt: 191.01 g/mol
InChI Key: WYNNSVYZZSTMJA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzoyl chloride is an acyl chloride derivative of 3-chloro-2-hydroxybenzoic acid (CAS 1829-32-9), a compound characterized by a hydroxyl (-OH) and chlorine (-Cl) substituent on the benzene ring . The compound likely serves as a reactive intermediate in organic synthesis, particularly for introducing the 3-chloro-2-hydroxybenzoyl moiety into target molecules. Key inferred properties include:

  • Molecular formula: C₇H₄Cl₂O₂ (derived by replacing the carboxylic acid -OH of the parent acid with -Cl).
  • Molecular weight: ~191.01 g/mol.
  • Reactivity: The acyl chloride group (-COCl) confers high electrophilicity, making it prone to hydrolysis and nucleophilic substitution.

Safety considerations align with typical acyl chlorides: it is likely corrosive (Skin Corr. 1B) and irritant (H315-H319-H335), necessitating precautions such as gloves, goggles, and N95 masks during handling .

Properties

CAS No.

93820-08-7

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

IUPAC Name

3-chloro-2-hydroxybenzoyl chloride

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H

InChI Key

WYNNSVYZZSTMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Cationic Compounds :
    • 3-Chloro-2-hydroxybenzoyl chloride is utilized in the synthesis of cationic derivatives, which are important in the formulation of surfactants and polymers. These derivatives can enhance the properties of materials such as starch and cellulose, making them suitable for applications in paper manufacturing and textile industries .
  • Pharmaceutical Applications :
    • The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its ability to form esters and ethers facilitates the development of drugs with specific properties, including improved solubility and bioavailability. Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic formulations .

Material Science Applications

  • Polymer Chemistry :
    • In polymer chemistry, this compound is employed to modify polymer structures. By introducing cationic groups into polymers, it enhances their adhesion properties and water resistance. This modification is particularly beneficial in coatings and adhesives .
  • Textile Treatment :
    • The compound is also used in textile treatments to improve fabric properties such as durability and stain resistance. Its reactivity allows it to bond with textile fibers, providing enhanced performance characteristics .

Case Studies

Application AreaDescriptionExample Use Case
Synthesis of Cationic DerivativesUsed to create cationic compounds for improved material propertiesDevelopment of cationic starches for paper reinforcement
Pharmaceutical IntermediatesServes as a precursor for antibiotics and other pharmaceuticalsSynthesis of new antimicrobial agents
Polymer ModificationEnhances adhesion and water resistance in polymersCoatings for outdoor applications requiring durability
Textile TreatmentsImproves fabric characteristics through chemical bondingTreatment processes that enhance stain resistance in clothing

Research Insights

Recent studies highlight the importance of this compound in developing environmentally friendly materials. The ability to create biodegradable polymers through its derivatives aligns with current trends towards sustainability in chemical manufacturing . Moreover, ongoing research into its antimicrobial properties suggests potential applications in healthcare settings, particularly in developing new disinfectants or coatings for medical devices.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group (-COCl) readily undergoes substitution with nucleophiles such as amines, alcohols, and thiols:

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsSource Analog
Amide Formation Primary/Secondary amines, RT to 60°C3-Chloro-2-hydroxybenzamideHigh yields with aromatic amines.
Esterification Alcohols (e.g., ethanol), H₂SO₄, reflux3-Chloro-2-hydroxybenzoate estersAcid catalysis accelerates reaction.
Thioester Synthesis Thiols, base (e.g., pyridine)Thioester derivativesRequires anhydrous conditions.
  • Example : Reaction with ethanol under Fisher esterification conditions (H₂SO₄, reflux) yields ethyl 3-chloro-2-hydroxybenzoate .

Hydrolysis Reactions

The acyl chloride hydrolyzes to form 3-chloro-2-hydroxybenzoic acid:

MediumConditionsProductKineticsSource Analog
Acidic H₂O, RT3-Chloro-2-hydroxybenzoic acidSlow, requires heating.
Basic NaOH/H₂O, 0–5°CSodium salt of the acidImmediate deprotonation.
  • Hydrolysis in basic media is quantitative due to the stabilization of the carboxylate anion .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing Cl and -COCl groups direct incoming electrophiles to specific positions:

ElectrophileConditionsProductRegioselectivitySource Analog
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-3-chloro-2-hydroxybenzoyl chlorideMeta to -COCl group.
Sulfonation Oleum, 50°C5-Sulfo-3-chloro-2-hydroxybenzoyl chlorideLimited reactivity.
  • Steric hindrance from the -COCl and -OH groups reduces reactivity in EAS .

Reduction Reactions

The acyl chloride can be reduced to a primary alcohol or aldehyde:

Reducing AgentConditionsProductNotesSource Analog
LiAlH₄Dry ether, 0°C3-Chloro-2-hydroxybenzyl alcoholOver-reduction possible.
DIBAL-HToluene, –78°C3-Chloro-2-hydroxybenzaldehydeSelective aldehyde formation.

Intramolecular Cyclization

The -OH group at position 2 can participate in lactone formation:

ConditionsProductMechanismSource Analog
Base (e.g., NaHCO₃), heat3-Chloro-coumaran-2-oneNucleophilic attack by -OH on -COCl.
  • This reaction is favored in polar aprotic solvents like DMF .

Schiff Base Formation

Reaction with hydrazines yields hydrazides, which further form Schiff bases:

StepReagents/ConditionsProductApplicationSource Analog
1Hydrazine hydrate, ethanol, reflux3-Chloro-2-hydroxybenzohydrazideIntermediate for ligands.
2Aldehydes/ketones, ethanolSchiff base derivatives (e.g., CHBH )Anticancer agents .
  • Schiff bases derived from this scaffold exhibit dual anticancer activity via iron metabolism disruption and chromatin modulation .

Key Stability and Handling Considerations

  • Hydrolysis Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) .

  • Thermal Stability : Decomposes above 120°C, releasing HCl gas .

  • Mutagenicity : While not directly tested, analogs like 3-chloro-2-hydroxypropyltrimethylammonium chloride show mutagenic potential in Ames tests .

Comparison with Similar Compounds

3-Chlorobenzoyl Chloride

  • Reactivity : The absence of -OH simplifies handling but may decrease solubility in polar solvents. The electron-withdrawing -Cl enhances electrophilicity of the acyl chloride group compared to unsubstituted benzoyl chloride.
  • Applications : Used in synthesizing herbicides and fungicides due to its stability and reactivity .

3-Chloro-2-methylbenzenesulfonyl Chloride

  • Key Differences : Contains a sulfonyl chloride (-SO₂Cl) group instead of acyl chloride, with a methyl (-CH₃) substituent.
  • Reactivity : Sulfonyl chlorides undergo nucleophilic substitution to form sulfonamides or sulfonate esters. The -CH₃ group sterically hinders reactions compared to smaller substituents.

3-Methoxy-2-methylbenzoyl Chloride

  • Key Differences : Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, reducing acyl chloride reactivity compared to chloro-substituted analogues.
  • Reactivity : The -OCH₃ group increases solubility in organic solvents but may slow hydrolysis.
  • Applications : Utilized in niche syntheses where steric and electronic modulation is required .

Substituent Effects on Properties

Electron-Withdrawing Groups (e.g., -Cl) :

  • Enhance electrophilicity of the acyl/sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Lower melting points due to reduced intermolecular forces (observed in 3-chlorobenzoyl chloride vs. hydroxylated analogue).

Hydrogen-Bonding Groups (e.g., -OH) :

  • Increase polarity and melting points (inferred for this compound).
  • May complicate purification due to hygroscopicity.

Steric Hindrance (e.g., -CH₃): Reduces reaction rates in crowded environments (e.g., 3-chloro-2-methylbenzenesulfonyl chloride vs. non-methylated analogues).

Preparation Methods

Chlorination of Hydroxybenzoyl Derivatives

The introduction of chlorine at the 3-position of 2-hydroxybenzoyl chloride typically involves electrophilic substitution. In aliphatic systems, such as the synthesis of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride, hypochlorination under acidic conditions with controlled chlorine addition ensures regioselectivity. For aromatic substrates, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may be employed. However, the presence of a hydroxyl group at the 2-position necessitates protection to prevent undesired side reactions, such as esterification or oxidation.

Hydroxylation and Protection Strategies

In the synthesis of sodium 3-chloro-2-hydroxypropanesulfonate, the hydroxyl group is introduced via nucleophilic ring-opening of epichlorohydrin. Translating this to aromatic systems, directed ortho-hydroxylation using hydroxylamine derivatives or catalytic hydroxylation via Fenton-like reagents could be explored. Temporary protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl) or acetate ester may enhance reaction efficiency during chlorination.

Catalytic Systems and Reaction Optimization

Quaternary Ammonium Salt Catalysts

The use of quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), significantly accelerates nucleophilic substitution reactions by phase-transfer catalysis. In the synthesis of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride, TBAB enhances the reactivity of epichlorohydrin with trimethylamine, achieving yields exceeding 97%. For aromatic chlorination, similar catalysts could facilitate the interaction between chlorinating agents and the benzoyl chloride precursor, particularly in biphasic systems.

Temperature and pH Control

Maintaining reaction temperatures between 5–40°C and pH levels of 6.5–9.5 is critical to minimizing byproducts like dichlorinated species or glycol derivatives. In aromatic systems, lower temperatures (0–25°C) may suppress electrophilic over-chlorination, while buffered acidic conditions (pH 4–6) could stabilize reactive intermediates.

Purification and Crystallization Techniques

Solvent Selection and Recrystallization

The isolation of sodium 3-chloro-2-hydroxypropanesulfonate involves ethanol washing and recrystallization from distilled water. For 3-chloro-2-hydroxybenzoyl chloride, non-polar solvents like hexane or dichloromethane may aid in precipitating the product, while recrystallization from toluene or ethyl acetate could enhance purity.

Vacuum Distillation and Chromatography

Vacuum distillation is effective for separating volatile byproducts, as demonstrated in the purification of allyltrimethylammonium chloride. For benzoyl chlorides, short-path distillation under reduced pressure (20–50 mmHg) at 80–100°C may isolate the target compound. Preparative thin-layer chromatography (TLC) or column chromatography with silica gel could resolve residual impurities.

Analytical Validation and Quality Control

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for confirming the structure of this compound. The hydroxyl group’s IR stretch (3200–3600 cm⁻¹) and the acyl chloride’s C=O stretch (1750–1820 cm⁻¹) provide diagnostic peaks.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures quantitative analysis, while titration with aqueous NaOH can determine the acyl chloride content. Residual solvents and inorganic salts are quantified via gas chromatography (GC) and ion chromatography, respectively.

Industrial-Scale Considerations

Continuous Flow Reactors

The hypochlorination of allyltrimethylammonium chloride in a packed-bed reactor demonstrates the feasibility of continuous production. Adapting this to aromatic systems could involve tubular reactors with in-line mixing and temperature control to optimize chlorine utilization and reduce reaction times.

Waste Management and Sustainability

Recovery of reaction mother liquors, as practiced in the synthesis of sodium 3-chloro-2-hydroxypropanesulfonate , minimizes waste. Chlorine scavengers, such as sodium bisulfite, neutralize excess Cl₂, while solvent recovery systems reduce environmental impact.

Q & A

Q. What are the primary synthetic routes for preparing 3-chloro-2-hydroxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of 3-chloro-2-hydroxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ reacts with the carboxylic acid group under reflux conditions (60–80°C) in anhydrous solvents (e.g., dichloromethane), producing HCl and SO₂ as byproducts. Catalysts such as dimethylformamide (DMF) may accelerate the reaction . Alternative routes involve Friedel-Crafts acylation of chlorophenol derivatives, though steric hindrance from the hydroxyl group may require optimized Lewis acid catalysts (e.g., AlCl₃) . Yield optimization requires careful control of stoichiometry, moisture exclusion, and post-reaction purification via distillation or recrystallization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its corrosive and moisture-sensitive nature, handling mandates:
  • Personal Protective Equipment (PPE) : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonamide or ester derivatives of this compound?

  • Methodological Answer : For sulfonamide derivatives, react with amines in anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMAc) at 0–5°C to minimize side reactions. Catalytic bases like triethylamine (TEA) can enhance nucleophilic substitution efficiency . For esterification, use alcohol nucleophiles (e.g., ethanol) with pyridine as an HCl scavenger. Kinetic studies using HPLC or in situ FTIR can monitor reaction progress and identify optimal temperature/pH conditions .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and hydroxyl groups at positions 3 and 2, respectively) via chemical shifts (e.g., hydroxyl proton at δ 10–12 ppm in DMSO-d₆) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1750 cm⁻¹ and O–H bending at ~1400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₄Cl₂O₂ at 196.96 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural confirmation (CCDC deposition recommended) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
  • Purification : Recrystallize from anhydrous ethyl acetate/hexane mixtures to isolate pure crystals.
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to detect polymorph transitions .
  • Cross-Validation : Compare data with peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate synthesis protocols from multiple sources .

Data Contradiction Analysis

Q. What strategies mitigate conflicting reactivity data in nucleophilic acyl substitution reactions involving this compound?

  • Methodological Answer : Contradictions may stem from solvent polarity or competing hydrolysis. To mitigate:
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) versus non-polar solvents (e.g., toluene) to assess nucleophilicity effects.
  • Moisture Control : Use molecular sieves or inert gas purging to minimize hydrolysis during reactions .
  • Kinetic Profiling : Employ stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation and identify rate-limiting steps .

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